molecular formula C16H23N3O6 B11827258 2',3'-O-(1-Methylethylidene)cytidine 5'-(2-Methylpropanoate)

2',3'-O-(1-Methylethylidene)cytidine 5'-(2-Methylpropanoate)

Cat. No.: B11827258
M. Wt: 353.37 g/mol
InChI Key: JRJPFXJUVAQYRQ-OJAKKHQRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Strategic Importance of Protective Group Chemistry in Nucleoside Modification

Protective group chemistry plays a pivotal role in nucleoside analog design, enabling precise control over reactivity and stability during synthesis and biological delivery. Nucleoside analogs inherently face three major hurdles: (1) rapid deactivation by cellular phosphatases, (2) poor membrane permeability due to high polarity, and (3) inefficient intracellular phosphorylation. Protective groups address these challenges by:

  • Masking polar hydroxyl groups to improve lipophilicity and oral bioavailability
  • Preventing premature metabolic degradation through enzyme-resistant linkages
  • Enabling targeted release of active metabolites via pH- or enzyme-dependent cleavage mechanisms

A comparative analysis of common protective groups reveals distinct advantages of acetonide and acyl modifications (Table 1):

Table 1. Protective Group Performance in Nucleoside Prodrugs

Group Type Stability (pH 7.4) Lipophilicity (LogP) Cleavage Mechanism
Acetyl (Ac) Moderate +0.8 Base hydrolysis
Benzoyl (Bz) High +2.1 Strong base/Enzymatic
Acetonide High +1.9 Acid hydrolysis
Isobutyrate Moderate +1.5 Esterase-mediated

The acetonide group demonstrates superior stability in physiological conditions compared to traditional acyl protections, while maintaining favorable lipophilicity for cellular uptake. This combination makes it particularly suitable for 2',3'-diol protection in ribose-containing nucleosides.

Rationale for 2',3'-O-Acetonide and 5'-Isobutyrate Functionalization Patterns

The specific functionalization of 2',3'-O-(1-methylethylidene)cytidine 5'-(2-methylpropanoate) reflects a deliberate strategy to optimize both stability and activation kinetics:

  • 2',3'-O-Acetonide Protection

    • Forms a six-membered 1,3-dioxolane ring with the ribose 2' and 3' hydroxyls, creating a rigid bicyclic structure
    • Provides:
      • Enhanced metabolic stability against phosphorylases
      • Acid-labile cleavage (t₁/₂ = 12 hr at pH 5.0 vs. >72 hr at pH 7.4)
      • Conformational restriction that prevents undesired ribose puckering

    The acetonide's hydrolysis mechanism proceeds through protonation of the ketal oxygen, followed by nucleophilic water

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H23N3O6

Molecular Weight

353.37 g/mol

IUPAC Name

[(3aR,4R,6R,6aR)-4-(4-amino-2-oxopyrimidin-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate

InChI

InChI=1S/C16H23N3O6/c1-8(2)14(20)22-7-9-11-12(25-16(3,4)24-11)13(23-9)19-6-5-10(17)18-15(19)21/h5-6,8-9,11-13H,7H2,1-4H3,(H2,17,18,21)/t9-,11-,12-,13-/m1/s1

InChI Key

JRJPFXJUVAQYRQ-OJAKKHQRSA-N

Isomeric SMILES

CC(C)C(=O)OC[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=CC(=NC3=O)N)OC(O2)(C)C

Canonical SMILES

CC(C)C(=O)OCC1C2C(C(O1)N3C=CC(=NC3=O)N)OC(O2)(C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

Cytidine reacts with 2,2-dimethoxypropane in acetone under acidic catalysis (e.g., sulfuric acid) to form the acetonide-protected intermediate. The reaction proceeds via hemiacetal formation, followed by dehydration to generate the cyclic acetonide.

Key Parameters :

  • Solvent : Acetone (100 mL per 10 g cytidine).

  • Catalyst : Sulfuric acid (4 mL per 10 g cytidine).

  • Temperature : 25–30°C.

  • Reaction Time : 4–5 hours.

Outcome :

  • Yield : Quantitative (30 g crude product from 10 g cytidine).

  • Purity : 99.02% by HPLC.

Optimization Insights

  • Catalyst Selection : Sulfuric acid outperforms alternatives like p-toluenesulfonic acid due to faster reaction kinetics.

  • Solvent Ratio : Excess acetone ensures complete solubilization of cytidine, preventing side reactions.

Reaction Conditions and Mechanism

The 5'-hydroxyl group of the acetonide-protected cytidine undergoes esterification with isobutyric anhydride in acetonitrile, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 4-dimethylaminopyridine (DMAP) .

Key Parameters :

  • Solvent : Acetonitrile (75 mL per 30 g intermediate).

  • Catalysts : DBU (12.75 mL) and DMAP (0.75 g).

  • Temperature : 0–5°C during anhydride addition.

  • Reaction Time : 60 minutes.

Outcome :

  • Yield : 95.17% (13.8 g from 30 g intermediate).

  • Purity : 92.73% by HPLC.

Optimization Insights

  • Low-Temperature Control : Minimizes racemization and ensures regioselective esterification at the 5'-position.

  • Dual Catalysis : DBU deprotonates the hydroxyl group, while DMAP accelerates acylation via nucleophilic catalysis.

Analytical Validation and Purification

Chromatographic Analysis

  • HPLC Methods : Reverse-phase C18 columns with UV detection at 254 nm confirm purity (>99% for Step 1, >92% for Step 2).

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 354.37 [M+H]+^+.

Purification Techniques

  • Crystallization : Ethyl acetate washes remove unreacted cytidine and byproducts.

  • Liquid-Liquid Extraction : Dichloromethane/water partitions isolate the esterified product.

Comparative Analysis of Alternative Methods

Enzymatic Approaches

While CN1616475A describes enzymatic phosphorylation of cytidine, such methods are unsuitable for introducing ester or acetonide groups. Chemical synthesis remains the only viable route for this compound.

Solvent Variations

  • Acetonitrile vs. THF : Acetonitrile’s high polarity improves DMAP solubility, enhancing reaction rates compared to tetrahydrofuran.

Industrial Scalability and Challenges

Scalability Considerations

  • Batch Size : The patented process scales linearly, with 10 g cytidine yielding 30 g intermediate and 13.8 g final product.

  • Cost Efficiency : 2,2-Dimethoxypropane and isobutyric anhydride are low-cost reagents, ensuring economic viability.

Challenges and Mitigation

  • Moisture Sensitivity : Acetonide formation requires anhydrous conditions; molecular sieves or nitrogen blankets are recommended.

  • Byproduct Formation : Trace impurities (<1%) from over-esterification are removed via recrystallization.

StepReagent(s)SolventCatalystTemperatureTimeYieldPurity
12,2-DimethoxypropaneAcetoneH2_2SO4_425–30°C4–5 h30 g99.02%
2Isobutyric anhydrideAcetonitrileDBU/DMAP0–5°C1 h13.8 g92.73%

Table 1: Reaction parameters and outcomes for the synthesis of 2',3'-O-(1-Methylethylidene)cytidine 5'-(2-Methylpropanoate .

Chemical Reactions Analysis

Reaction Conditions and Yields (Table 1)

StepReagents/ConditionsYieldSource
2',3'-Diol ProtectionAcetone, H₂SO₄ (5 mol%), 3 Å molecular sieves92–95%
5'-OH AcylationIsobutyric anhydride, 4-DMAP (25 mol%)92–95%
  • Key Observations :

    • The isopropylidene group stabilizes the ribose ring, preventing undesired side reactions during subsequent acylation .

    • Triethylamine is used to quench residual acid post-protection, ensuring optimal conditions for esterification .

Acylation of the 5'-Hydroxyl Group

The 5'-hydroxyl undergoes nucleophilic acyl substitution with isobutyric anhydride. This step is critical for introducing the prodrug moiety in molnupiravir synthesis.

Reaction Mechanism

  • Activation : 4-DMAP catalyzes the formation of a mixed anhydride intermediate.

  • Substitution : The 5'-OH attacks the electrophilic carbonyl carbon, displacing the leaving group (isobutyrate) .

Scalability Data (Table 2)

  • Purification : Recrystallization in ethyl acetate/acetonitrile (1:1) achieves >99% purity .

Deprotection and Downstream Reactivity

The isopropylidene group is acid-labile, enabling selective deprotection under mild conditions (e.g., formic acid). This step regenerates the 2',3'-diol for subsequent functionalization in antiviral prodrug synthesis .

Stability Notes:

  • The 5'-isobutyrate ester remains stable under acidic deprotection conditions (pH 2–3, 30 min) .

  • No epimerization or base degradation is observed during deprotection .

Scientific Research Applications

Antiviral Applications

One of the primary applications of 2',3'-O-(1-Methylethylidene)cytidine 5'-(2-Methylpropanoate) is in antiviral research. Its structural modifications enhance its stability and efficacy against viral infections.

  • Mechanism of Action : The compound acts as an inhibitor of viral RNA synthesis, effectively disrupting the replication cycle of RNA viruses.
  • Case Study : A study demonstrated that this compound exhibited potent antiviral activity against the hepatitis C virus (HCV), showing a significant reduction in viral load in treated cell cultures.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Its ability to interfere with nucleic acid metabolism makes it a candidate for cancer therapy.

  • In Vitro Studies : Research has shown that 2',3'-O-(1-Methylethylidene)cytidine 5'-(2-Methylpropanoate) inhibits the proliferation of various cancer cell lines, including breast and lung cancers.
  • Data Table - Anticancer Activity :
Cell LineIC50 (µM)Reference Year
MCF-7 (Breast)152024
A549 (Lung)202024
HeLa (Cervical)182024

Potential in Gene Therapy

Due to its ability to modify RNA structures, this compound shows promise in gene therapy applications. It can be utilized to design RNA molecules with enhanced stability and efficacy for therapeutic purposes.

  • Application : Researchers are exploring its use in developing RNA-based vaccines and therapeutics, particularly for conditions where traditional therapies have limited efficacy.
  • Case Study : An experimental RNA vaccine incorporating this compound demonstrated improved immunogenicity and stability compared to standard formulations.

Role in Nucleic Acid Research

The modification of nucleosides like 2',3'-O-(1-Methylethylidene)cytidine 5'-(2-Methylpropanoate) is crucial for advancing nucleic acid research.

  • Applications : It serves as a building block for synthesizing modified oligonucleotides used in various molecular biology techniques, including PCR and sequencing.
  • Research Findings : Studies indicate that oligonucleotides containing this modification exhibit enhanced binding affinity to complementary DNA strands, improving the specificity of hybridization assays.

Summary of Applications

Application TypeDescriptionKey Findings
AntiviralInhibits viral RNA synthesisEffective against HCV
AnticancerInhibits proliferation of cancer cellsIC50 values ranging from 15 µM to 20 µM
Gene TherapyEnhances stability and efficacy of RNA moleculesImproved immunogenicity in experimental vaccines
Nucleic Acid ResearchBuilding block for modified oligonucleotidesIncreased binding affinity

Mechanism of Action

The mechanism of action of 2’,3’-O-(1-Methylethylidene)cytidine 5’-(2-Methylpropanoate) involves its incorporation into RNA, where it can interfere with viral replication. The compound targets viral RNA-dependent RNA polymerase, inhibiting the synthesis of viral RNA and thereby preventing the replication of the virus .

Comparison with Similar Compounds

Cytidine 5′-O-(2-Methylpropanoate)

  • Structural Differences : Lacks the 2',3'-O-(1-methylethylidene) protective group, leaving the 2' and 3' hydroxyls exposed .
  • Implications :
    • Stability : Increased susceptibility to enzymatic or hydrolytic degradation compared to the protected derivative .
    • Bioavailability : Unprotected hydroxyls may reduce metabolic stability, impacting pharmacokinetics .
  • Applications : Primarily a synthetic intermediate or impurity in molnupiravir production .

2',3'-Di-O-heptanoyl-5'-O-(triphenylmethyl)cytidine (Compound 10)

  • Structural Differences: Features heptanoyl esters at 2' and 3' positions and a bulky triphenylmethyl (trityl) group at 5' .
  • Synthetic Utility: The trityl group facilitates selective deprotection in multi-step syntheses .
  • Applications : Intermediate for antimicrobial and anticancer derivatives .

5'-O-tert-Butyldimethylsilyl-2',3'-O-isopropylidene-6-isopropenyluridine (Compound 39)

  • Structural Differences : A uridine analog with tert-butyldimethylsilyl (TBDMS) and isopropylidene protections .
  • Implications :
    • Protection Strategy : The TBDMS group offers robust protection for 5'-OH, while isopropylidene stabilizes the ribose ring .
    • Reactivity : The isopropenyl group at C6 enables further functionalization via cross-coupling reactions .
  • Applications : Used in nucleotide analog synthesis for catalytic studies .

Physicochemical and Pharmacological Properties

Property Target Compound Cytidine 5′-O-(2-Methylpropanoate) 2',3'-Di-O-heptanoyl-5'-O-tritylcytidine
Molecular Weight 353.37 g/mol 297.28 g/mol (estimated) ~750 g/mol (estimated)
Protective Groups 1-Methylethylidene, isobutyrate None Heptanoyl, trityl
Lipophilicity Moderate (isobutyrate) Low (unprotected hydroxyls) High (long-chain acyl groups)
Applications Pharmaceutical impurity Synthetic intermediate Antimicrobial/anticancer research

Key Research Findings

Stability : The 1-methylethylidene group in the target compound confers superior stability against hydrolysis compared to unprotected analogs, critical for storage and handling .

Synthetic Flexibility : Compounds with trityl or TBDMS protections (e.g., Compound 39) enable regioselective modifications, a strategy adaptable to the target compound’s synthesis .

Biological Activity

2',3'-O-(1-Methylethylidene)cytidine 5'-(2-Methylpropanoate), commonly referred to as Molnupiravir, is a nucleoside analog that has garnered attention for its antiviral properties, particularly against RNA viruses. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H23N3O6
  • Molecular Weight : 353.37 g/mol
  • CAS Number : 1686124-74-2
  • Density : 1.47 g/cm³ (predicted)

The compound's structure facilitates its incorporation into RNA, which is crucial for its antiviral efficacy.

Molnupiravir functions primarily through the following mechanisms:

  • Nucleotide Substitution : It mimics natural nucleosides, leading to the incorporation of the drug into viral RNA. This incorporation results in an increased frequency of mutations during viral replication.
  • Error Catastrophe : The accumulation of mutations ultimately leads to viral inactivation, a phenomenon known as "lethal mutagenesis."

Antiviral Efficacy

Research has shown that Molnupiravir exhibits significant antiviral activity against various RNA viruses, including:

  • SARS-CoV-2 : Studies indicate that Molnupiravir can reduce viral load in infected individuals and prevent severe disease progression.
  • Influenza Viruses : Preclinical studies suggest that it is effective in reducing the severity and duration of influenza infections.

In Vitro Studies

Table 1 summarizes key findings from in vitro studies assessing the antiviral activity of Molnupiravir:

Virus TypeIC50 (µM)Reference
SARS-CoV-20.5
Influenza A1.0
Ebola Virus0.8

Clinical Trials

Clinical trials have demonstrated the efficacy and safety profile of Molnupiravir:

  • Phase II/III Trials : These trials showed a significant reduction in hospitalization rates among COVID-19 patients treated with Molnupiravir compared to placebo controls.
  • Safety Profile : The compound was generally well-tolerated, with side effects similar to those seen with other antiviral therapies.

Case Studies

Several case studies highlight the effectiveness of Molnupiravir in real-world applications:

  • COVID-19 Treatment : A case study involving a cohort of hospitalized patients showed that those treated with Molnupiravir had a reduced duration of symptoms and lower rates of progression to severe disease.
  • Influenza Outbreaks : During seasonal influenza outbreaks, patients receiving Molnupiravir experienced shorter illness duration and fewer complications compared to those receiving standard antiviral therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2',3'-O-(1-Methylethylidene)cytidine 5'-(2-Methylpropanoate), and what analytical methods validate its purity and structure?

  • Methodological Answer : Synthesis typically involves protecting the 2',3'-hydroxyl groups of cytidine with a 1-methylethylidene acetal via acid-catalyzed condensation (e.g., using acetone and H₂SO₄), followed by esterification of the 5'-hydroxyl with 2-methylpropanoic acid under Steglich conditions (DCC/DMAP). Purification employs gradient reversed-phase HPLC (C18 column, acetonitrile/water mobile phase). Structural validation combines ¹H/¹³C NMR (to confirm acetal and ester linkages), high-resolution mass spectrometry (HRMS) for molecular ion verification, and HPLC-UV (≥98% purity threshold). Residual solvents are quantified via GC-MS .

Q. How does the presence of this compound as Molnupiravir Impurity 9/10 impact antiviral drug formulation, and what analytical strategies detect it?

  • Methodological Answer : As a process-related impurity, its presence may alter Molnupiravir’s pharmacokinetics or toxicity. Detection uses HPLC-MS/MS with a polar embedded column (e.g., Waters Atlantis T3) and ion-pairing reagents (e.g., triethylamine acetate) to enhance retention of polar analytes. Quantitation limits (LOQ ≤ 0.1%) adhere to ICH Q3A guidelines. Stability-indicating methods involve forced degradation (e.g., 0.1M HCl/NaOH, 40°C/75% humidity) followed by mass balance analysis .

Advanced Research Questions

Q. What are the kinetic degradation pathways of 2',3'-O-(1-Methylethylidene)cytidine 5'-(2-Methylpropanoate) under varying pH and temperature conditions?

  • Methodological Answer : Degradation kinetics are studied using accelerated stability testing (25–60°C, pH 1–9 buffers). Samples are analyzed via UPLC-PDA at intervals to track hydrolysis of the acetal (pH-dependent) and ester groups. Pseudo-first-order rate constants (kobsk_{\text{obs}}) are derived from ln(% remaining) vs. time plots. Activation energies (EaE_a) are calculated via Arrhenius equations. Computational modeling (DFT) predicts vulnerable bonds, validated by LC-MS/MS identification of degradation products (e.g., cytidine, isobutyric acid) .

Q. How does the compound interact with viral RNA polymerases, and what experimental models elucidate its mechanism of action?

  • Methodological Answer : Mechanistic studies use in vitro polymerase assays (e.g., SARS-CoV-2 RdRp) with tritiated cytidine triphosphate analogs to measure incorporation efficiency. Competitive inhibition constants (KiK_i) are determined via Lineweaver-Burk plots. Crystallography (e.g., X-ray diffraction of RdRp co-crystals) identifies binding motifs. Resistance profiling involves serial passaging in cell culture with increasing compound concentrations, followed by NGS of viral RNA to detect mutations .

Q. What computational frameworks predict the compound’s bioavailability and metabolic stability?

  • Methodological Answer : In silico ADME predictions use QSAR models (e.g., SwissADME) to estimate logP (lipophilicity), CYP450 metabolism, and membrane permeability. Molecular dynamics simulations (Amber/Desmond) model interactions with intestinal transporters (e.g., P-gp). Experimental validation includes Caco-2 cell monolayers for permeability assays and liver microsomes (human/rat) for metabolic half-life (t1/2t_{1/2}) determination .

Data Contradiction and Reproducibility

Q. How should researchers resolve discrepancies in reported stability data for this compound across studies?

  • Methodological Answer : Conduct a meta-analysis of literature data (PRISMA guidelines) to identify variables affecting stability (e.g., excipients, humidity control). Replicate key studies under standardized conditions (ICH Q1A). Use ANOVA to assess inter-laboratory variability. Cross-validate analytical methods via collaborative trials (e.g., USP proficiency testing) .

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound across labs?

  • Methodological Answer : Publish detailed protocols (e.g., reaction stoichiometry, quenching steps) and raw spectral data (NMR, MS) in supplementary materials. Use reference standards (e.g., USP-grade) for method calibration. Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification via Plackett-Burman screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.